Structural, Biosynthetic, and Synthetic Paradigms of Methyl 3,6-Dideoxy-α-D-arabino-hexopyranoside
Structural, Biosynthetic, and Synthetic Paradigms of Methyl 3,6-Dideoxy-α-D-arabino-hexopyranoside
Executive Summary
Methyl 3,6-dideoxy-α-D-arabino-hexopyranoside (commonly known as methyl tyveloside) is a critical synthetic and analytical target in modern carbohydrate chemistry and structural immunology. As the methyl glycoside of tyvelose (3,6-dideoxy-D-mannose), it represents the immunodominant epitope of the O-antigen in Salmonella enterica serogroup D1 (e.g., S. typhi)[1] and the immunomodulatory glycoprotein antigens of the eukaryotic parasite Trichinella spiralis[2].
This technical guide dissects the stereochemical architecture, biosynthetic origins, and de novo chemical synthesis of methyl tyveloside. By locking the anomeric center as an α-methyl glycoside, researchers prevent mutarotation, creating a stable, minimal binding determinant essential for X-ray crystallography of antibody-antigen complexes and NMR conformational profiling[1].
Stereochemical Architecture & Conformational Dynamics
The structural integrity of methyl tyveloside is dictated by the precise spatial arrangement of its functional groups and the stereoelectronic forces governing the pyranose ring.
The 4C1 Chair and the Exo-Anomeric Effect
Crystallographic analyses of methyl tyveloside (orthorhombic space group P2₁2₁2₁) reveal that the pyranose ring adopts an almost perfect 4C1 chair conformation[1]. The absence of a hydroxyl group at C3 does not induce any structural distortion in the ring geometry.
Crucially, the conformation of the exocyclic methoxy group is strictly governed by the exo-anomeric effect . The anomeric torsion angle (O5–C1–O1–C7) is approximately 67.3°[1]. Causality in experimental design: This specific gauche orientation minimizes lone-pair repulsion between the ring oxygen (O5) and the glycosidic oxygen (O1), thermodynamically stabilizing the α-linkage. This stability is why the methyl glycoside is the preferred substrate for mapping the binding pockets of monoclonal antibodies; it provides a rigid, predictable three-dimensional epitope without the dynamic equilibrium of reducing sugars.
Physicochemical Profiling
To facilitate analytical tracking and assay development, the fundamental quantitative properties of methyl tyveloside are summarized below[1],[3],[2].
| Property | Value |
| IUPAC Name | (2S,3S,5S,6R)-2-methoxy-6-methyltetrahydro-2H-pyran-3,5-diol |
| Common Name | Methyl tyveloside; Methyl 3,6-dideoxy-α-D-arabino-hexopyranoside |
| CAS Registry Number | 6154-71-8 |
| Molecular Formula | C₇H₁₄O₄ |
| Molecular Weight | 162.18 g/mol |
| Crystal Space Group | Orthorhombic P2₁2₁2₁ (a = 7.478, b = 7.933, c = 14.064 Å) |
| Hydrogen Bond Donors | 2 (C2-OH, C4-OH) |
| Hydrogen Bond Acceptors | 4 |
Biosynthetic Logic: The Enzymatic Pathway
In biological systems, the synthesis of 3,6-dideoxyhexoses is a masterpiece of enzymatic regiocontrol. The biosynthesis of tyvelose occurs at the nucleotide-sugar level, specifically as CDP-tyvelose, which is subsequently polymerized into the O-antigen chain.
The pathway begins with CDP-D-glucose, which undergoes dehydration to form a 4-keto-6-deoxy intermediate. Subsequent reduction yields CDP-paratose (CDP-3,6-dideoxy-D-ribo-hexose). The critical stereochemical divergence occurs via the enzyme CDP-paratose 2-epimerase (EC 5.1.3.10) [4],[5]. This NAD⁺-dependent enzyme catalyzes the reversible epimerization at the C2 position, converting the ribo configuration (paratose) into the arabino configuration (tyvelose)[5].
Enzymatic cascade converting CDP-D-glucose to CDP-tyvelose via C2-epimerization.
De Novo Chemical Synthesis & Self-Validating Protocol
For researchers requiring scalable quantities of methyl tyveloside for immunological assays, chemical synthesis is required[6]. Because tyvelose is 3,6-dideoxy-D-mannose, the most logical and stereochemically efficient starting material is methyl α-D-mannopyranoside .
A robust experimental protocol must be self-validating; each intermediate should offer distinct analytical handles to confirm regioselectivity before proceeding. The following step-by-step methodology details the regioselective double-deoxygenation workflow.
Step 1: Regioselective Protection (Benzylidenation)
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Procedure: React methyl α-D-mannopyranoside with benzaldehyde dimethyl acetal and a catalytic amount of p-toluenesulfonic acid (pTSA) in acetonitrile.
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Causality: This step thermodynamically favors the formation of the 4,6-O-benzylidene acetal, simultaneously protecting the primary C6-OH and secondary C4-OH. This leaves only C2-OH and C3-OH exposed.
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Self-Validation: ¹H NMR will show a new diagnostic singlet at ~5.5 ppm (the acetal proton) and a multiplet at ~7.3-7.5 ppm (aromatic protons).
Step 2: Regioselective C3 Deoxygenation (Barton-McCombie)
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Procedure: Selectively convert the equatorial C3-OH to a phenyl thionocarbonate (using phenyl chlorothionoformate/pyridine), followed by radical reduction using tributyltin hydride (Bu₃SnH) and AIBN initiator in refluxing toluene.
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Causality: The Barton-McCombie radical deoxygenation is chosen over traditional nucleophilic substitution to strictly avoid carbocation-mediated ring contractions or unwanted epimerizations at adjacent chiral centers.
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Self-Validation: ¹H NMR will confirm the loss of the C3-OH signal and the appearance of a complex, diastereotopic methylene multiplet at C3 (~1.8–2.2 ppm), definitively proving successful deoxygenation.
Step 3: Acetal Cleavage
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Procedure: Treat the intermediate with 80% aqueous acetic acid or dilute HCl in methanol to hydrolyze the benzylidene acetal.
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Causality: This step unmasks the C4 and C6 hydroxyl groups, preparing the molecule for the final targeted deoxygenation at the primary carbon.
-
Self-Validation: Mass spectrometry (ESI-MS) will show a mass shift of -88 Da (loss of the benzylidene group), and TLC will indicate a shift to a highly polar, lower-Rf spot.
Step 4: Regioselective C6 Tosylation and Reduction
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Procedure: React the deprotected intermediate with 1.05 equivalents of p-toluenesulfonyl chloride (TsCl) in anhydrous pyridine at 0°C. Isolate the C6-tosylate, then treat with Lithium Aluminum Hydride (LiAlH₄) in anhydrous THF[6].
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Causality: The primary C6-OH is sterically much more accessible than the secondary C4-OH, allowing for highly selective mono-tosylation at 0°C. Subsequent treatment with LiAlH₄ displaces the tosylate via a direct Sₙ2 hydride transfer, yielding the final 3,6-dideoxy target without requiring high-pressure hydrogenation.
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Self-Validation: The final product's ¹H NMR spectrum will exhibit a characteristic, highly shielded C6 methyl doublet at ~1.2 ppm (J ≈ 6.0 Hz), serving as the ultimate confirmation of the 3,6-dideoxy-α-D-arabino-hexopyranoside structure[1].
Step-by-step chemical synthesis workflow for Methyl Tyveloside from a mannoside precursor.
References
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Conformation of methyl 3,6-dideoxy-α-D-arabino-hexopyranoside, the immunodominant sugar of Salmonella serogroup D1: crystal structure, ¹H nmr analysis, and semi-empirical calculations. Canadian Journal of Chemistry. Link
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Synthesis of Paratose (3,6-Dideoxy-D-ribo-hexose) and Tyvelose. Canadian Journal of Chemistry. Link
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Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside - COCONUT. Natural Products Database. Link
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Tyvelose | CAS 5658-12-8 | SCBT. Santa Cruz Biotechnology. Link
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5.1.3.10 CDP-paratose 2-epimerase - ENZYME. Expasy. Link
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EC 5.1.3.10 - IUBMB Enzyme Nomenclature. Queen Mary University of London. Link
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